molecular formula C3H11ClN2O2S B1647744 N-(2-aminoethyl)methanesulfonamide hydrochloride CAS No. 202197-61-3

N-(2-aminoethyl)methanesulfonamide hydrochloride

Cat. No. B1647744
Key on ui cas rn: 202197-61-3
M. Wt: 174.65 g/mol
InChI Key: YESJKZGCXPCJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04243666

Procedure details

Methanesulphonyl chloride (16.8 g) in dry chloroform (25 ml) was added dropwise to a stirred solution of mono-N-acetylethylene diamine (15 g) and triethylamine (15 ml) in dry chloroform (25 ml) at 0°. The solution was stirred at ambient temperature for 60 hours. The reaction mixture was then extracted with water (3×50 ml) and the combined aqueous fractions were shaken with chloroform and separated. The aqueous fraction was evaporated in vacuo and the residue in methanol (100 ml) and concentrated hydrochloric acid (50 ml) was heated under reflux for 12 hours. The solvent was then evaporated in vacuo and the residue treated with methanol at reflux. The insoluble solid was filtered off and discarded. The filtrate was evaporated in vacuo and the residue treated with chloroform at reflux. The solvent was decanted leaving N-monomethanesulphonylethylene diamine, hydrochloride as a semi-solid also containing triethylamine hydrochloride. The product was used in the preparation of the product of Example 36 without further purification.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([Cl:5])(=[O:4])=[O:3].C([NH:9][CH2:10][CH2:11][NH2:12])(=O)C.[CH2:13]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH3:14]>C(Cl)(Cl)Cl>[ClH:5].[CH3:1][S:2]([NH:9][CH2:10][CH2:11][NH2:12])(=[O:4])=[O:3].[ClH:5].[CH2:13]([N:15]([CH2:18][CH3:19])[CH2:16][CH3:17])[CH3:14] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NCCN
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with water (3×50 ml)
STIRRING
Type
STIRRING
Details
the combined aqueous fractions were shaken with chloroform
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The aqueous fraction was evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue in methanol (100 ml) and concentrated hydrochloric acid (50 ml) was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with methanol
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was decanted

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)NCCN
Name
Type
product
Smiles
Cl.C(C)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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